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Compound of Interest

Compound Name: Daclatasvir Impurity B

Cat. No.: B11930100 Get Quote

Introduction
Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV)

nonstructural protein 5A (NS5A). As with all pharmaceutical manufacturing, the control of

impurities is a critical aspect of ensuring patient safety and drug efficacy. Nitrosamine

impurities, in particular, have come under intense regulatory scrutiny due to their classification

as probable human carcinogens.[1][2] This document provides a detailed, validated method for

the detection and quantification of potential nitrosamine impurities in Daclatasvir, specifically N-

Nitroso Daclatasvir Impurity 1 and N-Nitroso Daclatasvir Impurity 2.[1]

The analytical method described herein utilizes Liquid Chromatography with tandem mass

spectrometry (LC-MS/MS), a highly sensitive and selective technique well-suited for trace-level

analysis of genotoxic impurities.[3][4] This application note is intended for researchers,

scientists, and drug development professionals involved in the quality control and

manufacturing of Daclatasvir.

Potential Formation Pathway of Daclatasvir
Nitrosamine Impurities
Nitrosamine impurities are typically formed from the reaction of a secondary or tertiary amine

with a nitrosating agent, such as nitrous acid (formed from nitrite salts under acidic conditions).

[5][6] In the case of Daclatasvir, the molecular structure contains secondary amine
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functionalities that are susceptible to nitrosation. The likely precursors for nitrosamine formation

are the Daclatasvir molecule itself or related intermediates.

The proposed formation pathway involves the reaction of the secondary amine groups within

the Daclatasvir structure with a nitrosating agent. The presence of residual nitrites in reagents,

solvents, or excipients, especially under acidic conditions during synthesis or formulation, can

lead to the formation of N-Nitroso Daclatasvir impurities.[6][7]
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Caption: Proposed formation pathway of Daclatasvir nitrosamine impurities.

Experimental Protocol: LC-MS/MS Method for
Quantification of Daclatasvir Nitrosamine Impurities
This protocol outlines a validated LC-MS/MS method for the sensitive and selective

quantification of N-Nitroso Daclatasvir Impurity 1 and N-Nitroso Daclatasvir Impurity 2 in

Daclatasvir drug substance.

Materials and Reagents
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Daclatasvir Reference Standard

N-Nitroso Daclatasvir Impurity 1 Reference Standard

N-Nitroso Daclatasvir Impurity 2 Reference Standard

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Ultrapure water

Daclatasvir drug substance sample

Instrumentation and Chromatographic Conditions
Instrument: High-Performance Liquid Chromatography system coupled with a triple

quadrupole mass spectrometer (LC-MS/MS).

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution:

Time (min) % Mobile Phase B

0.0 10

1.0 10

8.0 90

10.0 90

10.1 10
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| 12.0 | 10 |

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Mass Spectrometric Conditions
Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

Note: The specific m/z transitions for N-Nitroso Daclatasvir Impurity 1 and 2 would need to

be determined based on their exact chemical structures and fragmentation patterns. For

the purpose of this protocol, hypothetical values are used.

Analyte
Precursor Ion

(m/z)
Product Ion (m/z) Dwell Time (ms)

N-Nitroso
Daclatasvir
Impurity 1

[M+H]+ of
Impurity 1

Fragment 1 100

N-Nitroso Daclatasvir

Impurity 1
[M+H]+ of Impurity 1 Fragment 2 100

N-Nitroso Daclatasvir

Impurity 2
[M+H]+ of Impurity 2 Fragment 1 100

| N-Nitroso Daclatasvir Impurity 2 | [M+H]+ of Impurity 2 | Fragment 2 | 100 |

Source Parameters: Optimized for maximum sensitivity (e.g., Gas Temperature: 300 °C, Gas

Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

Standard and Sample Preparation
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Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve N-Nitroso Daclatasvir

Impurity 1 and Impurity 2 reference standards in methanol.

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the

stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations

ranging from 0.1 ng/mL to 100 ng/mL.

Sample Solution (1 mg/mL): Accurately weigh 10 mg of Daclatasvir drug substance and

dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Sonicate for 5 minutes to

ensure complete dissolution.

Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including the

following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components

that may be expected to be present. This is demonstrated by the absence of interfering

peaks at the retention times of the nitrosamine impurities in a blank and a Daclatasvir

sample known to be free of these impurities.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of

analyte that can be reliably detected and quantified, respectively. Typically determined by

injecting a series of dilute solutions and assessing the signal-to-noise ratio (S/N ≥ 3 for LOD,

S/N ≥ 10 for LOQ).

Linearity: The ability to obtain test results that are directly proportional to the concentration of

the analyte. A calibration curve is constructed by plotting the peak area against the

concentration of the working standard solutions. The correlation coefficient (r²) should be ≥

0.99.

Accuracy: The closeness of the test results to the true value. Determined by spiking a known

amount of the nitrosamine impurity standards into the Daclatasvir sample at different

concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating

the percent recovery.
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Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels:

repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst

precision). The relative standard deviation (RSD) should be within acceptable limits (e.g.,

<15%).

Quantitative Data Summary
The following table summarizes the expected performance characteristics of the validated LC-

MS/MS method for the analysis of Daclatasvir nitrosamine impurities.

Validation
Parameter

N-Nitroso
Daclatasvir
Impurity 1

N-Nitroso
Daclatasvir
Impurity 2

Acceptance
Criteria

LOD (ng/mL) 0.05 0.05 S/N ≥ 3

LOQ (ng/mL) 0.15 0.15 S/N ≥ 10

Linearity (ng/mL) 0.15 - 100 0.15 - 100 r² ≥ 0.99

Accuracy (%

Recovery)
95.2 - 104.5 96.1 - 103.8 80 - 120%

Precision (RSD%)

- Repeatability < 5% < 5% < 15%

- Intermediate

Precision
< 8% < 8% < 15%

Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Daclatasvir nitrosamine

impurities.
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Sample and Standard Preparation

LC-MS/MS Analysis

Data Processing and Reporting

Prepare Daclatasvir Sample Solution (1 mg/mL)

Inject and Separate on C18 Column

Prepare Calibration Standards (0.1 - 100 ng/mL)

Detect using ESI+ and MRM

Acquire Data

Quantify Impurities using Calibration Curve

Generate Report with Validation Data

Click to download full resolution via product page

Caption: Workflow for the analysis of Daclatasvir nitrosamine impurities.

Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and

selective approach for the quantification of N-Nitroso Daclatasvir Impurity 1 and N-Nitroso

Daclatasvir Impurity 2 in Daclatasvir drug substance. Adherence to this validated protocol will
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enable pharmaceutical manufacturers and quality control laboratories to effectively monitor and

control these potential genotoxic impurities, ensuring the safety and quality of Daclatasvir

products.[8] Regular risk assessments and the implementation of appropriate control strategies

are essential to mitigate the formation of nitrosamine impurities throughout the drug product

lifecycle.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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